molecular formula C14H25N3O2 B7508002 2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one

2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one

Cat. No. B7508002
M. Wt: 267.37 g/mol
InChI Key: HQWHQCDKFIWNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one, commonly known as MPPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been studied for its potential use in scientific research. MPPP has gained attention due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of MPPP involves its interaction with the dopamine transporter. MPPP binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of MPPP, including euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPP are similar to those of other psychostimulants. MPPP increases dopamine release in the brain, leading to increased energy, euphoria, and heightened mood. It also increases heart rate, blood pressure, and body temperature. Prolonged use of MPPP can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

MPPP has several advantages for use in lab experiments. It has a well-established synthesis method and can be synthesized in large quantities with high purity. It also has unique pharmacological properties that make it a potential tool for studying the dopaminergic system and drug addiction. However, MPPP has several limitations for use in lab experiments. It is a psychoactive substance that can be addictive, which raises ethical concerns. Additionally, the effects of MPPP on the brain and body are similar to those of other psychostimulants, which can make it difficult to isolate its specific effects.

Future Directions

There are several future directions for research on MPPP. One potential direction is to study its potential use in the treatment of Parkinson's disease. Another potential direction is to study its potential use in drug addiction research. Additionally, future research could focus on understanding the specific effects of MPPP on the dopaminergic system and identifying potential therapeutic targets for the treatment of addiction. Overall, MPPP is a promising compound for scientific research and has the potential to contribute to our understanding of the brain and drug addiction.

Synthesis Methods

MPPP is synthesized by reacting 4-piperidone with 1-benzylpiperazine in the presence of 1,3-dimethyl-2-imidazolidinone and sodium hydride. The resulting intermediate is then reacted with 2-methylpropanal to yield MPPP. The synthesis method of MPPP is well-established, and the compound can be synthesized in large quantities with high purity.

Scientific Research Applications

MPPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential tool for studying the dopaminergic system. MPPP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, MPPP has been studied for its potential use in drug addiction research, as it has been shown to have reinforcing properties similar to other psychostimulants.

properties

IUPAC Name

2-methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-12(2)13(18)15-8-10-17(11-9-15)14(19)16-6-4-3-5-7-16/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHQCDKFIWNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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